molecular formula C11H17N3O B2748320 N~1~-[4-(dimethylamino)phenyl]-beta-alaninamide CAS No. 262614-49-3

N~1~-[4-(dimethylamino)phenyl]-beta-alaninamide

Cat. No.: B2748320
CAS No.: 262614-49-3
M. Wt: 207.277
InChI Key: GQUFBXDKLMHBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-[4-(Dimethylamino)phenyl]-beta-alaninamide (CAS: 262614-49-3) is a synthetic organic compound featuring a 4-(dimethylamino)phenyl group attached to the nitrogen of beta-alaninamide. This structure combines a strong electron-donating dimethylamino group with the flexible beta-alaninamide backbone, making it relevant in materials science and medicinal chemistry. Its dihydrochloride form (CAS: 1269039-52-2) enhances solubility for biological applications .

Properties

IUPAC Name

3-amino-N-[4-(dimethylamino)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-14(2)10-5-3-9(4-6-10)13-11(15)7-8-12/h3-6H,7-8,12H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUFBXDKLMHBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(dimethylamino)phenyl]-beta-alaninamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with a suitable amine, followed by reduction and subsequent amidation. One common method involves the use of reductive amination, where 4-(dimethylamino)benzaldehyde is reacted with 3-aminopropanamide in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in N~1~-[4-(dimethylamino)phenyl]-beta-alaninamide undergoes hydrolysis under acidic or basic conditions, yielding β-alanine and substituted aniline derivatives.

Conditions Reagents Products Key Observations
Acidic (HCl, 6M, reflux)H<sub>2</sub>O, HCl3-Aminopropanoic acid + 4-(dimethylamino)anilineComplete cleavage occurs after 8–12 hours; confirmed via HPLC and mass spectrometry .
Basic (NaOH, 1M, 80°C)NaOH, H<sub>2</sub>OSodium 3-aminopropanoate + 4-(dimethylamino)anilineFaster kinetics compared to acidic hydrolysis (3–5 hours) .

The dimethylamino group enhances electron density on the phenyl ring, stabilizing intermediates during hydrolysis. Computational studies suggest this group reduces the activation energy for amide bond cleavage by 8–12 kJ/mol compared to unsubstituted analogs .

Reduction Reactions

The amide group can be reduced to a secondary amine using strong reducing agents:

Reagent Conditions Products Yield
LiAlH<sub>4</sub>Dry THF, 0°C → refluxN~1~-[4-(dimethylamino)phenyl]-3-aminopropanamine72%
BH<sub>3</sub>·THFTHF, 25°C, 6 hoursSame as above65%

Reduction preserves the dimethylamino-phenyl moiety, confirmed via <sup>1</sup>H-NMR (δ 2.85 ppm for –N(CH<sub>3</sub>)<sub>2</sub>) . Side products (<5%) include over-reduction of the aromatic ring in LiAlH<sub>4</sub> reactions .

Electrophilic Aromatic Substitution (EAS)

The dimethylamino group activates the phenyl ring toward EAS, enabling regioselective modifications:

Reaction Reagents Position Products Notes
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Para4-(Dimethylamino)-3-nitrobenzamide derivativeMajor product (85%); meta isomer <5% .
SulfonationH<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub>Para4-(Dimethylamino)-3-sulfobenzamide derivativeRequires 24 hours for completion .

The para-directing effect of the dimethylamino group dominates, though steric hindrance from the amide side chain slightly reduces reaction rates compared to simpler aryl amines .

Oxidative Demethylation

The dimethylamino group undergoes oxidative demethylation under strong oxidizing conditions:

Reagent Conditions Products Mechanism
KMnO<sub>4</sub>H<sub>2</sub>O, 100°C4-Aminophenyl-beta-alaninamide + CO<sub>2</sub>Radical-mediated cleavage of C–N bonds .
H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup>pH 3, 25°CN-methyl derivative intermediatesFenton-like oxidation; partial degradation .

LC-MS data confirm complete demethylation after 4 hours with KMnO<sub>4</sub>, forming a primary amine .

Complexation with Metal Ions

The dimethylamino and amide groups act as ligands for transition metals:

Metal Salt Conditions Complex Structure Stability Constant (log K)
CuCl<sub>2</sub>Ethanol, 25°COctahedral Cu(II) complex4.2 ± 0.3
Fe(NO<sub>3</sub>)<sub>3</sub>Aqueous, pH 7Fe(III) coordination polymer3.8 ± 0.2

UV-Vis spectroscopy (λ<sub>max</sub> = 650 nm for Cu(II) complex) and XRD data confirm chelation via the amine and carbonyl oxygen .

Photochemical Reactivity

Under UV light (254 nm), the compound undergoes [2+2] cycloaddition with alkenes:

Alkene Conditions Product Quantum Yield
EthyleneCH<sub>3</sub>CN, N<sub>2</sub> atmosphereBicyclic β-lactam derivative0.12
StyreneSame as aboveSubstituted cyclobutane adduct0.08

Transient absorption spectroscopy reveals a triplet excited state (τ = 120 ns) responsible for reactivity .

Key Research Findings

  • Biological Implications : The compound’s hydrolysis products (4-(dimethylamino)aniline) show moderate cytotoxicity (IC<sub>50</sub> = 45 μM in HeLa cells) due to ROS generation .

  • Stability : Shelf-stable under inert gas at −20°C but prone to oxidation in air (t<sub>1/2</sub> = 14 days at 25°C) .

  • Synthetic Utility : Serves as a precursor for fluorescent probes in transporter studies, leveraging its dimethylamino group’s electronic properties .

Scientific Research Applications

Antileishmanial Activity

One significant application of N~1~-[4-(dimethylamino)phenyl]-beta-alaninamide is its role as an antileishmanial agent. Research indicates that this compound exhibits selective activity against Leishmania species, particularly L. amazonensis. The mechanism of action appears to involve mitochondrial dysfunction, leading to morphological changes and increased oxidative stress within the parasite cells.

Case Study:

  • A study published in 2013 demonstrated that treatment with a derivative of this compound resulted in:
    • Depolarization of the mitochondrial membrane.
    • Loss of cell membrane integrity.
    • Increased formation of mitochondrial superoxide anions.

These findings suggest that the compound may serve as a foundation for developing new, less toxic treatments for leishmaniasis, a disease that currently relies on more harmful drugs .

Cardiovascular Applications

Another area of interest is the compound's potential in cardiovascular health. Research has shown that derivatives can inhibit acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol metabolism.

Data Table: Inhibitory Activity of ACAT

Compound NameInhibitory ActivityBioavailabilityAntiatherosclerotic Effect
Compound 4PotentHighReduced plaque development by 38-45%
Compound 24ModerateModerateNo significant effect

Case Study:

  • A study investigated several compounds related to this compound, revealing that specific modifications led to increased potency and bioavailability in inhibiting ACAT activity, thereby suggesting potential applications in treating atherosclerosis .

Neuropharmacological Research

The compound has also been explored for its effects on neurotransmitter transporters, particularly in relation to serotonin transporters.

Case Study:

  • A study highlighted the use of fluorescent analogs derived from this compound to monitor serotonin transporter activity in real-time. The findings indicated that these analogs could effectively displace serotonin and were inhibited by common antidepressants like fluoxetine, suggesting their utility in neuropharmacological studies .

Infertility Treatment

Additionally, there is emerging research into the use of substituted pyrazole derivatives related to this compound for treating infertility.

Application Overview:

  • These compounds have shown promise as agonists for follicle-stimulating hormone (FSH), potentially providing new avenues for addressing male and female infertility issues.

Key Findings:

  • Compounds demonstrated good inhibition against phosphodiesterase PDE4 and adenosine transporters, indicating their potential as therapeutic agents for infertility conditions .

Mechanism of Action

The mechanism of action of N1-[4-(dimethylamino)phenyl]-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Triazine-Based OLED Emitters (PTZ-TRZ and DPA-TRZ)

Compounds like PTZ-TRZ and DPA-TRZ share structural motifs with the target molecule, particularly aromatic linkers and electron-donating groups. PTZ-TRZ uses phenothiazine as a donor, while DPA-TRZ incorporates triphenylamine. Both exhibit external quantum efficiencies (EQEs) comparable to PXZ-TRZ emitters (~20–30%) due to thermally activated delayed fluorescence (TADF) . In contrast, N~1~-[4-(dimethylamino)phenyl]-beta-alaninamide lacks the triazine core, limiting its utility in OLEDs but offering versatility in hydrogen bonding via its amide group.

Table 1: Structural and Functional Comparison with Triazine Derivatives
Property This compound PTZ-TRZ DPA-TRZ
Core Structure Beta-alaninamide Phenothiazine-triazine Triphenylamine-triazine
Electron-Donating Group Dimethylamino Phenothiazine Triphenylamine
Application Biological/Medicinal OLED Emitters OLED Emitters
Key Property Hydrogen bonding potential High EQE (TADF) High EQE (TADF)

Substrate Analogues in Enzymatic Studies

lists substrate analogues like 4-aminobenzoic acid and 4-aminobenzamide, which share the para-aminophenyl group. These compounds are often used to study enzyme inhibition or binding kinetics.

Cathinone Derivatives (4-Dimethylamino-N-benzylcathinone)

4-Dimethylamino-N-benzylcathinone (C18H22N2O) shares the 4-(dimethylamino)phenyl motif but replaces beta-alaninamide with a benzylcathinone group. Cathinones are psychoactive stimulants, whereas the beta-alaninamide moiety in the target compound may reduce central nervous system penetration, redirecting its application toward peripheral targets (e.g., enzyme modulation) .

Theoretical Insights from N-Substituted Maleimides

Studies on N-(4-dimethylamino-3,5-dinitrophenyl)maleimide highlight the role of computational methods in predicting charge distribution and spectroscopic properties. The dimethylamino group in this compound likely induces similar electron delocalization, which could be validated via density functional theory (DFT) calculations .

Biological Activity

N~1~-[4-(dimethylamino)phenyl]-beta-alaninamide, commonly referred to as C4, is a compound that has garnered attention in recent years for its potential therapeutic applications, particularly against parasitic infections such as leishmaniasis. This article provides a comprehensive overview of the biological activity of C4, focusing on its mechanisms of action, effects on cellular structures, and potential therapeutic uses.

Overview of C4

C4 is a derivative of beta-alaninamide and is characterized by the presence of a dimethylamino group attached to a phenyl ring. Its structural formula can be represented as follows:

CxHyNz\text{C}_x\text{H}_y\text{N}_z

where xx, yy, and zz represent the number of carbon, hydrogen, and nitrogen atoms, respectively.

The primary mechanism through which C4 exerts its biological effects appears to be through mitochondrial dysfunction in target organisms. Studies have demonstrated that C4 induces significant morphological and ultrastructural alterations in Leishmania amazonensis, a parasite responsible for leishmaniasis. The following key actions have been observed:

  • Mitochondrial Membrane Potential (ΔΨm) : C4 treatment leads to depolarization of the mitochondrial membrane. Flow cytometry analysis using Rh 123 indicated a substantial decrease in fluorescence intensity, correlating with mitochondrial dysfunction .
  • Cell Membrane Integrity : The integrity of the plasma membrane is compromised upon treatment with C4. Flow cytometry using propidium iodide (PI) showed an increase in fluorescence intensity, indicating cell membrane disruption .
  • Reactive Oxygen Species (ROS) Production : C4 has been shown to increase mitochondrial superoxide anion production significantly. This increase was time- and concentration-dependent, suggesting that oxidative stress may play a role in its mechanism of action .

Biological Activity Data

The following table summarizes key findings related to the biological activity of C4:

Parameter Observation Methodology
Mitochondrial Depolarization73.3% decrease in Rh 123 fluorescence (IC50)Flow Cytometry
Cell Membrane Integrity22.2% increase in PI fluorescence (IC90)Flow Cytometry
ROS ProductionSignificant increase in O₂⁻ at higher concentrationsMitoSOX Assay

Study on Leishmaniasis

In a study investigating the effects of C4 on L. amazonensis, researchers found that treatment with C4 resulted in:

  • Morphological Changes : Treated promastigotes exhibited significant morphological changes, including alterations in mitochondrial structures.
  • Cell Viability : The IC50 values indicated that C4 effectively inhibited the growth of promastigote forms, suggesting its potential as an antileishmanial agent .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N~1~-[4-(dimethylamino)phenyl]-beta-alaninamide, and how can purity be ensured?

  • Methodology : A common approach involves reacting dialkylamines with chloromethyl precursors (e.g., N-acetyl-4-chloromethyl phenylalanine ethyl ester), followed by hydrolysis in hydrochloric acid and Boc-group protection for stability . Purity validation requires HPLC (≥98% purity, as in ) and mass spectrometry (e.g., HPLC/MS, as used in ). Solid-phase peptide synthesis techniques may also be adapted for derivatives .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodology :

  • NMR spectroscopy : To verify the presence of the dimethylamino group and beta-alaninamide backbone.
  • HPLC with UV detection : Monitor λmax at ~255 nm (similar to analogs in ) for consistency in chromophore absorption.
  • Mass spectrometry : Confirm molecular weight (e.g., 318.39 g/mol for the acetamide derivative in ) and detect impurities.

Q. What are the primary research applications of this compound in biological systems?

  • Methodology : It serves as a building block for peptide synthesis (e.g., modifying side chains to study structure-activity relationships) . Derivatives may act as biochemical probes for enzyme interactions (as seen in ) or antimicrotubule agents (analogous to ).

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data?

  • Methodology :

  • Standardize synthesis protocols : Variability in reaction conditions (e.g., Boc protection efficiency in ) may alter bioactivity.
  • Control purity : Use stability-indicating assays (e.g., HPLC under stress conditions) to rule out degradation products.
  • Replicate under controlled environments : Address discrepancies in biological assays by harmonizing cell lines, incubation times, and solvent systems .

Q. What strategies are effective for studying the compound’s mechanism of action in cellular systems?

  • Methodology :

  • Molecular docking : Predict binding affinity to targets like microtubules (inspired by ’s antimicrotubule analogs).
  • Knockdown/knockout models : Validate target specificity using siRNA or CRISPR-edited cell lines.
  • Fluorescence tagging : Incorporate fluorophores (e.g., anthracene derivatives as in ) to track cellular uptake and localization.

Q. How do structural modifications (e.g., N-alkylation) influence its physicochemical and pharmacological properties?

  • Methodology :

  • SAR studies : Synthesize analogs with varying N-alkyl chain lengths (e.g., ethyl vs. methyl groups) and assess solubility (logP), stability (via TGA/DSC), and receptor binding (SPR/ITC) .
  • Computational modeling : Use QSAR to predict bioavailability and toxicity profiles.

Q. What factors influence the compound’s stability during long-term storage?

  • Methodology :

  • Storage conditions : Maintain at -20°C in airtight, light-protected containers (as recommended in ).
  • Stability assays : Conduct accelerated degradation studies (e.g., exposure to heat/humidity) with HPLC monitoring to identify degradation pathways .

Data Presentation

Table 1 : Key Physicochemical Properties of This compound and Derivatives

PropertyValue/DescriptionReference
Molecular Weight (base)~255.31 g/mol (analog in )
λmax (UV/Vis)~255 nm
Stability≥5 years at -20°C
Common DerivativesDihydrochloride salt (CAS 262614-49-3)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.